Methyl 2-methylbenzofuran-6-carboxylate
Description
Methyl 2-methylbenzofuran-6-carboxylate is a benzofuran derivative featuring a methyl group at the 2-position and a methoxycarbonyl group at the 6-position of the benzofuran core. Its structural identity is confirmed by $ ^1 \text{H} $ NMR spectroscopy, which reveals characteristic peaks for the methyl substituent (δ ~2.5 ppm) and the ester moiety (δ ~3.9 ppm for the methoxy group) .
Properties
CAS No. |
133845-00-8 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2-methyl-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-5-8-3-4-9(11(12)13-2)6-10(8)14-7/h3-6H,1-2H3 |
InChI Key |
JXWQABFXFAAOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylbenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylphenol with ethyl chloroformate in the presence of a base, followed by cyclization to form the benzofuran ring. The resulting intermediate is then esterified to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Methyl 2-methylbenzofuran-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Methyl 6-methylbenzofuran-2-carboxylate
Key Differences :
- Structure : The methyl and ester groups are swapped (methyl at 6-position, ester at 2-position).
- Molecular Formula : Identical ($ \text{C}{11}\text{H}{10}\text{O}_3 $), but structural differences lead to distinct spectroscopic and physical properties.
- Data: CAS: 82788-37-2 Molecular Weight: 190.20 g/mol Synthesis: Not explicitly detailed, but commercial availability suggests established synthetic routes .
Impact of Isomerism : Positional isomerism can alter polarity, solubility, and biological activity. For instance, the 2-ester group may enhance steric hindrance compared to the 6-ester variant.
Hydroxy-Substituted Analog: Methyl 6-hydroxybenzofuran-2-carboxylate
Key Differences :
- Substituent : Hydroxyl (-OH) replaces the methyl group at the 6-position.
- Molecular Formula : $ \text{C}{10}\text{H}{8}\text{O}_4 $ (lower molecular weight due to absence of methyl).
Functional Implications : The hydroxyl group introduces hydrogen-bonding capability, which could enhance interactions in biological systems or catalytic processes .
Halogenated Derivatives
a) Methyl 6-bromo-2-methylbenzofuran-3-carboxylate
- Substituents : Bromo (-Br) at 6-position, methyl at 2-position, ester at 3-position.
- Molecular Formula : $ \text{C}{11}\text{H}{9}\text{BrO}_3 $
- Data :
Impact of Halogenation : Bromine’s electron-withdrawing nature may reduce electron density in the aromatic system, affecting reactivity in electrophilic substitutions.
b) Methyl 6-fluorobenzofuran-2-carboxylate
- Substituent : Fluoro (-F) at 6-position.
- Molecular Formula : $ \text{C}{10}\text{H}{7}\text{FO}_3 $
- Data: CAS: Not explicitly provided (CID: 118988296). Structural Features: Fluorine’s electronegativity may enhance metabolic stability compared to -H or -CH$_3$ .
Methoxy and Ethyl Ester Analogs
a) Ethyl 6-methoxybenzofuran-2-carboxylate
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
